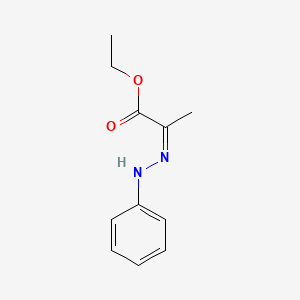

Ethyl (2Z)-2-(phenylhydrazono)propanoate

Description

Ethyl (2Z)-2-(phenylhydrazono)propanoate is a hydrazone derivative characterized by a propanoate ester backbone and a phenylhydrazone group in the Z-configuration. This compound is structurally defined by the planar C–NH–N=C linkage, which enables hydrogen bonding and influences its reactivity .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-(phenylhydrazinylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-(phenylhydrazono)propanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The reaction typically involves the following steps:

Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.

Esterification: The intermediate undergoes esterification to yield this compound.

The reaction conditions often include:

Temperature: Moderate heating (50-70°C) to facilitate the condensation reaction.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalysts.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(phenylhydrazono)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2Z)-2-(phenylhydrazono)propanoate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study highlighted the synthesis of hydrazone derivatives, including this compound, which exhibited significant cytotoxic activity against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these derivatives promising candidates for further development as anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.

Synthesis of Novel Compounds

Researchers have utilized this compound in the synthesis of various derivatives that possess enhanced biological activities. For example, modifications to the phenyl group have led to compounds with improved selectivity and potency against specific biological targets .

| Modification | Resulting Activity |

|---|---|

| Para-substitution | Increased potency against cancer cells |

| Meta-substitution | Enhanced selectivity for specific enzymes |

Biological Activities

The compound has shown promise in various biological assays, indicating its potential therapeutic applications.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Table: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Presence of phenyl group | Enhances lipophilicity and membrane penetration |

| Z configuration | Influences binding affinity to target proteins |

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-(phenylhydrazono)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazonoacetate/Propanoate Esters

The following table summarizes key analogs and their distinguishing features:

Structural and Electronic Differences

- Chloro Substituents: Chlorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects, increasing electrophilicity at the hydrazone carbon. This enhances reactivity in cyclization reactions compared to the non-chlorinated parent compound .

- Aryl Modifications: Fluorinated () and methylated () phenyl groups alter solubility and steric bulk.

- Ester Backbone: Propanoate esters (e.g., ) have longer alkyl chains than acetate derivatives (), affecting lipophilicity and metabolic stability.

Spectroscopic and Crystallographic Insights

- NMR Data : The parent compound’s ¹H-NMR shows NH protons deshielded at 12.1–13.0 ppm, confirming hydrogen bonding with the ester carbonyl . Chlorinated analogs display similar deshielding, with additional ¹³C signals for sp³ carbons (e.g., 61.7 ppm for ethyl groups) .

- Crystal Structures : Z-configuration is conserved across analogs, stabilizing helical chains via N–H···O hydrogen bonds (e.g., ). The planar C–NH–N=C unit (torsion angle ~0.8°) ensures rigidity .

Biological Activity

Ethyl (2Z)-2-(phenylhydrazono)propanoate, a compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. The general reaction scheme can be represented as follows:

This synthesis typically requires moderate heating (50-70°C) and can be performed using solvents such as ethanol or methanol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazono group allows for hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction may modulate cellular pathways related to cell proliferation and apoptosis, contributing to its observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The compound's structural features likely enhance its ability to penetrate bacterial membranes and disrupt metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives displayed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | HeLa | 25 µM | Apoptosis |

| Study B | MCF-7 | 30 µM | Cell Cycle Arrest |

| Study C | A549 | 20 µM | ROS Generation |

Antiplatelet Activity

A notable study focused on the antiplatelet activity of phenylhydrazone derivatives, including this compound. The evaluation involved measuring the inhibition of platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP). Results indicated that certain derivatives exhibited significant antiplatelet effects, suggesting potential therapeutic applications in cardiovascular diseases .

Case Studies

- Antimicrobial Evaluation : A series of experiments demonstrated that this compound had inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested.

- Anticancer Research : In a comparative study involving several hydrazone derivatives, this compound was found to be one of the most effective in inducing apoptosis in breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.

- Platelet Aggregation Studies : The compound was shown to inhibit platelet aggregation by more than 50% at concentrations around 100 µM, indicating a strong potential as an antiplatelet agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.